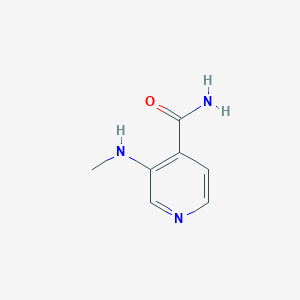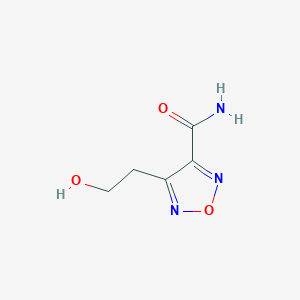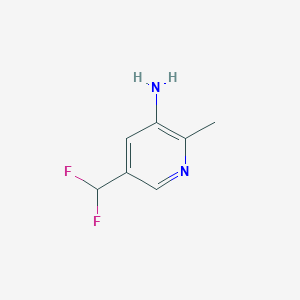
3-(Methylamino)isonicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Methylamino)isonicotinamide is a derivative of isonicotinamide, which is an amide form of isonicotinic acid. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. It is structurally characterized by the presence of a methylamino group attached to the isonicotinamide core.
Métodos De Preparación
The synthesis of 3-(Methylamino)isonicotinamide can be achieved through several methods. One common approach involves the reaction of isonicotinamide with methylamine under controlled conditions. The reaction typically requires a solvent such as methanol or ethanol and may be catalyzed by acids or bases to facilitate the formation of the desired product . Industrial production methods often involve the use of microwave-assisted synthesis, which can significantly reduce reaction times and improve yields .
Análisis De Reacciones Químicas
3-(Methylamino)isonicotinamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where the methylamino group is replaced by other functional groups.
Aplicaciones Científicas De Investigación
3-(Methylamino)isonicotinamide has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-(Methylamino)isonicotinamide involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. For example, it can interact with glutamate receptors, leading to excitotoxicity and oxidative stress . This interaction is crucial in understanding its potential therapeutic applications and toxicity.
Comparación Con Compuestos Similares
3-(Methylamino)isonicotinamide can be compared with other similar compounds such as isonicotinamide and nicotinamide. While isonicotinamide is an isomer with the carboxamide group in the 4-position, nicotinamide has the carboxamide group in the 3-position . The presence of the methylamino group in this compound distinguishes it from these compounds, providing unique chemical and biological properties. Other similar compounds include 4-(Methylamino)benzoate and various derivatives of isonicotinamide .
Propiedades
Fórmula molecular |
C7H9N3O |
|---|---|
Peso molecular |
151.17 g/mol |
Nombre IUPAC |
3-(methylamino)pyridine-4-carboxamide |
InChI |
InChI=1S/C7H9N3O/c1-9-6-4-10-3-2-5(6)7(8)11/h2-4,9H,1H3,(H2,8,11) |
Clave InChI |
LYKYMEQPCZEMPX-UHFFFAOYSA-N |
SMILES canónico |
CNC1=C(C=CN=C1)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-amino-4-oxo-3H-pyrido[3,2-d]pyrimidine-6-carboxylic acid](/img/structure/B15247570.png)

![7-Benzyl-4-methyl-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B15247574.png)





![2-Bromoimidazo[2,1-b]thiazole-6-carboxamide](/img/structure/B15247625.png)
![disodium;4-[2-[[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-oxidophosphoryl]oxyethylamino]-4-oxobutanoate](/img/structure/B15247627.png)
![6-Chloro-2h-pyrazino[2,3-b][1,4]thiazin-3(4h)-one](/img/structure/B15247644.png)
![7-(Trifluoromethyl)imidazo[1,2-b][1,2,4]triazine](/img/structure/B15247661.png)


